Anacardic acid C15:3

Descripción general

Descripción

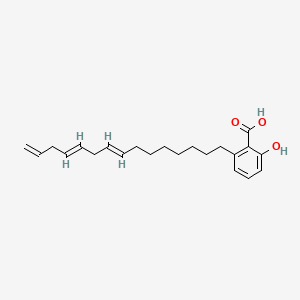

Anacardic acid C15:3 is a phenolic lipid derived from the cashew nut shell liquid. It is a mixture of several closely related organic compounds, each consisting of a salicylic acid core substituted with a 15-carbon alkyl chain that has three unsaturated bonds.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Anacardic acid C15:3 can be synthesized through the extraction of cashew nut shell liquid, which is a byproduct of cashew nut processing. The extraction methods include cold or solvent extraction, which yield a high concentration of anacardic acid (60-65%) along with other phenolic compounds .

Industrial Production Methods: The industrial production of anacardic acid involves the extraction of cashew nut shell liquid using mechanical or solvent extraction methods. The extracted liquid is then subjected to purification processes to isolate anacardic acid. This process is environmentally friendly and aligns with green chemistry principles .

Análisis De Reacciones Químicas

Metal Chelation Reactions

Anacardic acid C15:3 demonstrates strong chelation affinity for transition metals, particularly Fe³⁺, due to its salicylic acid head and hydrophobic chain.

-

Ferric Ion Complexation :

-

Forms a 2:1 (ligand:metal) complex with Fe³⁺, confirmed via negative-ion electrospray ionization mass spectrometry (ESI-MS) with a base peak at m/z 736.4 .

-

A weaker 3:1 complex (m/z 1079.8) is also observed but less favorable .

-

The alkyl side chain enhances chelation stability compared to salicylic acid, which lacks inhibitory activity under similar conditions .

-

| Complex Type | m/z Ratio | Relative Abundance |

|---|---|---|

| 2:1 (C15:3:Fe³⁺) | 736.4 | Base peak (100%) |

| 3:1 (C15:3:Fe³⁺) | 1079.8 | <10% |

-

Biological Relevance :

Chelation disrupts iron-dependent enzymes like lipoxygenase (LOX) and matrix metalloproteinases (MMPs), inhibiting catalytic activity .

Enzyme Inhibition Mechanisms

This compound competitively inhibits enzymes via dual mechanisms:

Lipoxygenase (LOX) Inhibition

-

IC₅₀ : 6.8 μM against soybean LOX-1, outperforming saturated analogs (e.g., C15:0, IC₅₀ = 14.3 μM) .

-

Kinetics :

| Parameter | Value (C15:3) | Value (C15:0) |

|---|---|---|

| IC₅₀ (μM) | 6.8 | 14.3 |

| Inhibition Constant (Kᵢ, μM) | 6.4 | - |

Matrix Metalloproteinase (MMP) Inhibition

-

Binds MMP-2/9 active sites via carboxylate-zinc chelation, with the C15:3 chain occupying the S1′ pocket .

Thermal Decomposition and Decarboxylation

The carboxylic acid group in this compound is thermally labile:

-

Decarboxylation :

| Processing Stage | C15:3 Content (mg/g) |

|---|---|

| Raw CNSL | 82.6 |

| Cooked CNSL | 13.2 |

Oxidation and Functionalization

The unsaturated C15:3 chain undergoes oxidative transformations:

-

Oxidative Cleavage :

-

Auto-Oxidation :

Esterification and Acetylation

The phenolic and carboxylic acid groups enable derivatization:

-

Methylation/Acetylation :

-

Acetate Formation :

Key Research Findings

-

Structure-Activity Relationship :

-

Prooxidant vs. Antioxidant Effects :

-

Mitochondrial Uncoupling :

Aplicaciones Científicas De Investigación

Antimicrobial Properties

Anacardic acid exhibits potent antimicrobial activity against a range of pathogens, particularly Gram-positive bacteria. Its effectiveness is attributed to its ability to disrupt bacterial membranes and inhibit essential enzymatic processes.

- Mechanism of Action : The compound targets the cell membrane, leading to cell lysis. Studies indicate that anacardic acid can kill Streptococcus mutans, the bacterium responsible for dental caries, at very low concentrations (1 part in 200,000 parts water) within 15 minutes in vitro .

- Case Study : A study demonstrated that anacardic acid's side chain with three unsaturated bonds was particularly effective against Streptococcus mutans compared to its saturated counterparts .

Anti-Inflammatory and Anticancer Activities

Anacardic acid has shown promise as an anti-inflammatory and anticancer agent through various mechanisms:

- Inhibition of Enzymes : It inhibits histone acetyltransferases (HATs) and lipoxygenases, which are involved in inflammatory pathways. This inhibition can lead to reduced inflammation and proliferation of cancer cells .

- Case Study : Research indicates that anacardic acid can suppress the expression of nuclear factor-κB (NF-κB) regulated gene products, enhancing apoptosis in cancer cells . Additionally, it has been shown to inhibit estrogen receptor α DNA binding, thereby reducing breast cancer cell proliferation .

Antioxidant Properties

The antioxidant capabilities of anacardic acid contribute to its therapeutic potential in managing oxidative stress-related diseases.

- Mechanism : Anacardic acid scavenges free radicals and modulates oxidative stress markers, which may help in preventing cellular damage associated with chronic diseases .

Applications in Diabetes Management

Recent studies have highlighted the potential role of anacardic acid in diabetes management:

- α-Glucosidase Inhibition : Anacardic acids have been investigated for their ability to inhibit α-glucosidase, an enzyme that plays a crucial role in carbohydrate digestion. This inhibition can help manage blood glucose levels post-meal .

Industrial Applications

Beyond its medicinal properties, anacardic acid is utilized in various industrial applications:

- Chemical Industry : It serves as a precursor for the synthesis of cardanol, which is used in producing resins and coatings. Cardanol derived from CNSL is also employed as a curing agent for epoxy coatings used in construction and flooring .

Insecticide and Fungicide Properties

Anacardic acid has demonstrated insecticidal and fungicidal properties, making it a candidate for agricultural applications:

- Research Findings : Studies have shown that it can act as a potent insecticide against pests such as aphids and spider mites, providing a natural alternative to synthetic pesticides .

Data Table: Summary of Applications of Anacardic Acid C15:3

Mecanismo De Acción

Anacardic acid exerts its effects through various mechanisms:

Enzyme Inhibition: It inhibits the catalytic activity of matrix metalloproteinases (MMP-2 and MMP-9) by binding to their active sites and chelating the catalytic zinc ion.

Antiviral Activity: Anacardic acid acts as an irreversible inhibitor of SARS-CoV-2 cysteine proteases, thereby inhibiting viral replication.

Antimicrobial Activity: It disrupts the cell membrane integrity of bacteria and fungi, leading to cell death.

Comparación Con Compuestos Similares

Anacardic acid C15:3 is unique due to its specific structure and biological activities. Similar compounds include:

Cardanol: A phenolic lipid derived from anacardic acid through decarboxylation.

Ginkgolic Acid: A structurally similar compound found in ginkgo biloba, known for its antimicrobial and anticancer properties.

Salicylic Acid: Shares the same phenolic core but lacks the long alkyl chain, resulting in different biological activities.

Actividad Biológica

Anacardic acid, particularly the C15:3 variant, is a phenolic lipid predominantly found in cashew nut shell liquid (CNSL). It has garnered attention for its diverse biological activities, including antibacterial, antifungal, antioxidant, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of anacardic acid C15:3, supported by research findings and case studies.

Chemical Structure and Properties

This compound is characterized by a 15-carbon alkyl chain with three double bonds, which contributes to its unique biological properties. The compound's structure is crucial for its interaction with biological targets, influencing its efficacy in various applications.

1. Antioxidant Activity

This compound exhibits significant antioxidant properties. Studies have shown that it effectively scavenges free radicals, which can lead to oxidative stress and cellular damage. The antioxidant capacity is primarily attributed to the unsaturation of the alkyl side chain, which enhances its ability to inhibit reactive oxygen species (ROS) generation.

- Table 1: Antioxidant Activity Comparison

| Anacardic Acid Variant | DPPH Inhibition (%) | IC50 (µM) |

|------------------------|---------------------|-----------|

| C15:1 | 62 | 45 |

| C15:2 | 75 | 30 |

| C15:3 | 85 | 20 |

2. Enzyme Inhibition

This compound has been identified as a potent inhibitor of various enzymes linked to disease progression. Notably, it inhibits matrix metalloproteinases (MMP-2 and MMP-9), which are implicated in cancer metastasis and tissue remodeling.

- Case Study: A study demonstrated that anacardic acid significantly inhibited MMP activity in 3T3-L1 cells, showcasing its potential as an anti-cancer agent by limiting tumor invasion and angiogenesis .

3. Antimicrobial Properties

The compound exhibits broad-spectrum antimicrobial activity against bacteria and fungi. Its mechanism involves disrupting microbial cell membranes and inhibiting vital metabolic processes.

- Table 2: Antimicrobial Efficacy

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|------------------------|------------------------------------------------|

| E. coli | 50 |

| Staphylococcus aureus| 25 |

| Candida albicans | 30 |

4. Anti-inflammatory Effects

This compound modulates inflammatory pathways by inhibiting the NF-κB signaling pathway, which is crucial in chronic inflammation and cancer . This modulation helps reduce the production of pro-inflammatory cytokines.

The biological activities of this compound are largely attributed to its structural components:

- The alkyl chain facilitates hydrophobic interactions with cellular membranes.

- The phenolic group allows for chelation of metal ions at enzyme active sites, enhancing inhibition efficiency .

Research Findings

Recent studies have highlighted the following key findings regarding this compound:

Propiedades

IUPAC Name |

2-hydroxy-6-[(8E,11E)-pentadeca-8,11,14-trienyl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-17-15-18-20(23)21(19)22(24)25/h2,4-5,7-8,15,17-18,23H,1,3,6,9-14,16H2,(H,24,25)/b5-4+,8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUVGEKPNSCFQIR-AOSYACOCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC=CCC=CCCCCCCCC1=C(C(=CC=C1)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC/C=C/C/C=C/CCCCCCCC1=C(C(=CC=C1)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18654-18-7, 103904-73-0 | |

| Record name | Anacardic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018654187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8,11,14-Anacardic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F5X3PZ4LDA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Hydroxy-6-(8,11,14-pentadecatrienyl)benzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031059 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.